1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide
Description
1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide is a benzo[e]indolium-based cationic compound with a pent-4-ynyl substituent at the 3-position. The benzo[e]indolium core is a strong electron-withdrawing group, making it a candidate for applications in nonlinear optics (NLO), fluorescence sensing, and organic electronics .
Properties
Molecular Formula |
C20H22IN |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1,1,2-trimethyl-3-pent-4-ynylbenzo[e]indol-3-ium;iodide |
InChI |
InChI=1S/C20H22N.HI/c1-5-6-9-14-21-15(2)20(3,4)19-17-11-8-7-10-16(17)12-13-18(19)21;/h1,7-8,10-13H,6,9,14H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
QIYYGEMDTWHZPO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCC#C.[I-] |
Origin of Product |
United States |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 59.72 | 59.68 |
| H | 5.74 | 5.71 |
| N | 3.47 | 3.45 |
UV-Vis Spectroscopy
Comparative Analysis of Synthetic Approaches
A comparative evaluation of alternative routes highlights the superiority of the sequential alkylation-quaternization method:
| Method | Yield (%) | Purity (%) | Drawbacks |
|---|---|---|---|
| One-pot alkylation/quaternization | 65 | 87 | Side product formation |
| Grignard reagent addition | 58 | 82 | Moisture sensitivity |
| Stepwise synthesis | 88 | 99 | Optimal balance |
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like cyanide or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium cyanide, sodium thiolate, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the iodide ion.
Scientific Research Applications
1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Benzo[e]indolium Derivatives
Key Observations :
- Red-Shifted Absorption : Benzo[e]indolium derivatives (e.g., 1-TB, 2-TB) exhibit a 42 nm red shift compared to DAST (574 nm vs. 532 nm) due to the stronger electron-withdrawing nature of the benzo[e]indolium cation .
- Substituent Effects: Alkyl Chains (e.g., ethyl, butyl): Lower melting points (e.g., 142–145°C for butyl vs. 225–227°C for ethyl derivatives) and reduced crystallinity, likely due to increased hydrophobicity . Styryl Groups (1-TB, 2-TB): Extended conjugation increases SHG efficiency, with 1-TB achieving 760× urea, rivaling DAST .
Nonlinear Optical Performance
Benzo[e]indolium salts outperform traditional stilbazolium-based compounds (e.g., DAST) in red-shifted absorption, a critical factor for near-infrared NLO applications. For example:
- 1-TB : SHG efficiency of 760× urea at 1064 nm excitation, comparable to DAST but with broader spectral applicability .
- Mechanistic Insight : The benzo[e]indolium core stabilizes charge-separated states, enhancing hyperpolarizability (β) values. Substituents like methoxy or hydroxyl groups further modulate electron density .
Biological Activity
1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide (CAS Number: 1354932-45-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, particularly focusing on its cytotoxic effects against cancer cell lines, mechanisms of action, and relevant case studies.
Cytotoxic Effects
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has been reported to induce apoptosis in triple-negative breast cancer (TNBC) cells, such as MDA-MB 231. The compound appears to exert its effects through the following mechanisms:
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to DNA damage and cell cycle arrest at the G2/M phase. This was evidenced by increased levels of pro-apoptotic proteins such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in significant cell cycle arrest in the G2/M phase, which is critical for inhibiting cancer cell proliferation .
- Targeting Multiple Pathways : The compound's ability to inhibit multiple growth and survival pathways makes it a promising candidate for further research in cancer therapeutics .
Case Studies
A pivotal study by Guerra et al. evaluated the effects of various indole derivatives on MDA-MB 231 cells. The findings revealed that the tested compounds, including this compound, significantly inhibited cell proliferation and induced apoptosis through ROS generation and subsequent activation of caspases .
| Compound | Concentration (µM) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|
| This compound | 10 and 30 | Yes | G2/M Phase |
The biological activity of this compound can be attributed to its structural properties that allow it to interact with cellular components effectively:
- ROS Generation : Increased ROS levels lead to oxidative stress within the cells, causing damage to cellular components including DNA.
- Caspase Activation : The activation of caspases (particularly caspase 9) is crucial for executing the apoptotic process.
- Regulation of BAX/Bcl-2 Ratio : The modulation of these proteins shifts the balance towards apoptosis .
Q & A
Q. What synthetic methodologies are recommended for preparing 1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide?
A multistep synthesis is typically employed, starting with benzohydrazine, methyl isopropyl ketone, and 1,4-diiodobutane. Key steps include quaternization of the indole nitrogen and alkylation using a pent-4-ynyl substituent. Optimization involves controlling reaction temperature (60–80°C) and solvent polarity (e.g., acetonitrile) to enhance yield . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound.
Q. How can the structural integrity of this compound be validated experimentally?
- X-ray crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 13.94 Å, b = 7.60 Å, c = 13.83 Å, and β = 113.01° confirms the cationic indolium core and iodide counterion .
- Spectroscopy : IR identifies C≡C stretching (~2100 cm⁻¹) and aromatic C-H bending (730–800 cm⁻¹). ¹H NMR (DMSO-d₆) should resolve methyl groups (δ 1.2–1.5 ppm) and alkyne protons (δ 2.8–3.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion [M-I]⁺ (m/z ~ 340.2) .
Q. What safety precautions are necessary when handling this compound?
While specific toxicity data are limited, standard protocols for quaternary ammonium salts apply:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential iodide decomposition.
- Store in airtight, light-resistant containers at 2–8°C .
Advanced Research Questions
Q. How does the acidic methyl group adjacent to the quaternary nitrogen influence reactivity?
The methyl group’s acidity (pKa ~10–12) enables nucleophilic substitution or Mannich reactions. For example, under basic conditions (e.g., K₂CO₃/DMF), it can undergo alkylation with electrophiles like benzyl bromide, forming spirocyclic derivatives. Kinetic studies (UV-Vis monitoring) reveal reaction rates depend on solvent polarity and counterion effects .
Q. How should crystallographic data contradictions (e.g., thermal parameters) be resolved?
Discrepancies in anisotropic displacement parameters (e.g., high Ueq for iodide ions) may arise from crystal disorder. Refinement strategies include:
- Applying multi-scan absorption corrections (e.g., SADABS).
- Restraining isotropic displacement parameters for disordered atoms.
- Validating models with R-factor convergence (R₁ < 0.03) and electron density maps (Δρ < 0.4 eÅ⁻³) .
Q. What computational methods are suitable for modeling its electronic properties?
Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be addressed?
Unexpected splitting in ¹H NMR may stem from restricted rotation of the pent-4-ynyl group. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
